molecular formula C18H17N3O2 B12184761 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(furan-2-yl)pyridazin-3(2H)-one

2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(furan-2-yl)pyridazin-3(2H)-one

Cat. No.: B12184761
M. Wt: 307.3 g/mol
InChI Key: QBPKDMBPLYNHLU-UHFFFAOYSA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core with a furan ring and a dihydroisoquinoline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(furan-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the furan ring: This step might involve the use of furan derivatives in a coupling reaction.

    Attachment of the dihydroisoquinoline moiety: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the dihydroisoquinoline moiety.

    Reduction: Reduction reactions might target the pyridazinone core or the furan ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to fully saturated compounds.

Scientific Research Applications

2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(furan-2-yl)pyridazin-3(2H)-one could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interference with cellular pathways: Affecting processes like signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one: Similar structure with a thiophene ring instead of a furan ring.

    2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(pyridin-2-yl)pyridazin-3(2H)-one: Similar structure with a pyridine ring instead of a furan ring.

Uniqueness

The presence of the furan ring in 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(furan-2-yl)pyridazin-3(2H)-one might confer unique electronic properties or biological activities compared to its analogs.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-(furan-2-yl)pyridazin-3-one

InChI

InChI=1S/C18H17N3O2/c22-18-8-7-16(17-6-3-11-23-17)19-21(18)13-20-10-9-14-4-1-2-5-15(14)12-20/h1-8,11H,9-10,12-13H2

InChI Key

QBPKDMBPLYNHLU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CN3C(=O)C=CC(=N3)C4=CC=CO4

Origin of Product

United States

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